6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine
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Overview
Description
6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-(piperidin-1-yl)ethanol under suitable conditions. One common method is the nucleophilic substitution reaction where 3-aminopyridine is reacted with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Piperidine derivatives: Widely studied for their pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Uniqueness
6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine is unique due to its dual functionality, combining both piperidine and pyridine moieties. This structural feature allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-(2-piperidin-1-ylethoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-4-5-12(14-10-11)16-9-8-15-6-2-1-3-7-15/h4-5,10H,1-3,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIKLIUCKKEJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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